molecular formula C17H21N5 B11209222 N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209222
M. Wt: 295.4 g/mol
InChI Key: IELSWKVRQRKKJI-UHFFFAOYSA-N
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Description

N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the natural purine base adenine . This structural similarity allows derivatives like this compound to potentially interact with the adenine-binding pocket of various kinase enzymes, making them candidates for investigating kinase inhibition in cancer research . The pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore known for its significant pharmacological potential, particularly as an anticancer agent . Related analogues have been shown to exhibit their biological activity by targeting and inhibiting critical cellular kinases, such as members of the Src tyrosine kinase family, cyclin-dependent kinases (CDKs), and the epidermal growth factor receptor (EGFR) . Compounds based on this scaffold represent a key area of interest for the development of targeted, small-molecule therapies that interfere with specific pathways in tumor cell proliferation and survival . This product is provided for research purposes only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

N-butyl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-4-5-8-18-16-15-10-21-22(17(15)20-11-19-16)14-7-6-12(2)13(3)9-14/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,19,20)

InChI Key

IELSWKVRQRKKJI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-pyrazolopyrimidine Precursors

The core pyrazolo[3,4-d]pyrimidine scaffold is often constructed via cyclocondensation. For example, 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine (7 ) was synthesized by refluxing dichloro derivatives with sodium ethoxide. Adapting this method, 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be prepared by substituting the phenyl group with 3,4-dimethylphenyl during cyclization.

Amination with n-Butylamine

Chlorine at position 4 is displaced via nucleophilic aromatic substitution. In a representative procedure, 3-chloroaniline (20 mmol) was added to a suspension of chlorinated pyrazolopyrimidine 7 (10 mmol) in absolute ethanol and refluxed for 5 h, yielding 65% of the aminated product. For the target compound, n-butylamine replaces 3-chloroaniline, and the reaction is monitored via TLC. Work-up involves filtration, washing with water, and recrystallization from ethanol.

Key Data:

  • Solvent: Absolute ethanol

  • Temperature: Reflux (~78°C)

  • Yield: 60–70% (estimated based on analogous reactions)

  • Characterization: 1H^1H-NMR peaks for n-butyl (δ 0.9–1.5 ppm) and 3,4-dimethylphenyl (δ 2.2–2.3 ppm).

One-Flask Synthesis via Vilsmeier-Haack Reaction

Formation of the Pyrazolo[3,4-d]pyrimidine Core

A novel one-flask method enables direct synthesis from 5-aminopyrazoles. 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole (1a ) reacts with PBr3_3 in DMF to generate a Vilsmeier reagent, followed by cyclization with NH(SiMe3_3)2_2 at 70–80°C. This approach avoids isolating intermediates and achieves yields up to 91%.

Introduction of the n-Butylamine Group

Post-cyclization, the 4-position is functionalized via amination. Using n-butylamine in DMF at 60°C for 3–5 h introduces the alkylamine moiety. The reaction is quenched with aqueous ammonia, and the product is purified via column chromatography (silica gel, DCM/hexane).

Optimized Conditions:

  • Reagents: PBr3_3 (3 equiv), DMF, NH(SiMe3_3)2_2 (3 equiv)

  • Time: 5 h total (2 h for cyclization + 3 h for amination)

  • Yield: 85–91%

  • Purity: Confirmed by HPLC (>95%).

Multi-Step Synthesis from Pyrazole Precursors

Cyclocondensation with Malononitrile

A general procedure involves refluxing 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole with malononitrile in sodium ethoxide/ethanol for 7 h. This forms 2-(4-amino-pyrazolopyrimidin-6-yl)acetonitrile, which is hydrolyzed to the carboxylic acid and subsequently decarboxylated to yield 4-amino derivatives.

Alkylation and Amination

The 4-amino group is alkylated using n-butyl bromide in the presence of K2_2CO3_3 in DMF. Reaction at 80°C for 12 h introduces the n-butyl chain, followed by purification via recrystallization (petroleum ether/diethyl ether).

Data Table:

StepReagents/ConditionsYieldCharacterization (δ ppm)
CyclocondensationNaOEt, EtOH, reflux, 7 h77%1H^1H-NMR: 4.17 (s, CH2_2)
Alkylationn-BuBr, K2_2CO3_3, DMF65%1H^1H-NMR: 0.9 (t, CH3_3), 1.3 (m, CH2_2)

Challenges and Optimization Strategies

Steric Hindrance from 3,4-Dimethylphenyl

The 3,4-dimethyl group increases steric bulk, slowing nucleophilic substitution. Solutions include:

  • Higher Temperatures: Prolonged reflux (up to 8 h) in ethanol.

  • Polar Solvents: DMF enhances solubility of aromatic intermediates.

Purification Considerations

  • Recrystallization: Ethanol or DMF/water mixtures remove unreacted amines.

  • Column Chromatography: Silica gel with DCM/hexane (9:1) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as promising anticancer agents.

  • Mechanism of Action : These compounds often act as dual inhibitors targeting specific kinases involved in cancer progression. For instance, research indicates that certain derivatives exhibit significant inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
  • Case Study : In one study involving MCF-7 breast cancer cells, a related pyrazolo[3,4-d]pyrimidine compound was shown to induce apoptosis and inhibit cell migration and cycle progression, leading to DNA fragmentation . This suggests that this compound could have similar effects.

Protein Kinase Inhibition

The compound has been identified as a potent ATP-competitive inhibitor of various protein tyrosine kinases.

  • Target Specificity : It has shown efficacy against Src family kinases, which are implicated in numerous cellular processes including proliferation and survival . This specificity makes it a candidate for further development in targeted cancer therapies.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties.

  • Research Findings : A study aimed at developing drug candidates for inflammatory bowel diseases indicated that pyrazolo[3,4-d]pyrimidine derivatives could modulate inflammatory pathways effectively . The structural features of this compound may contribute to its ability to interact with inflammatory mediators.

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity.

Synthesis Method Description
Condensation ReactionsInvolves the reaction of hydrazines with appropriate aldehydes or ketones to form the pyrazolo framework.
Substitution ReactionsAllows for the introduction of different alkyl or aryl groups at the nitrogen position to modify pharmacological properties.

Mechanism of Action

The mechanism of action of N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Position 1 : Bulky groups (e.g., tert-butyl in NA-PP1) improve selectivity for kinase isoforms, while aromatic groups (e.g., 3,4-dimethylphenyl in the target compound) enhance hydrophobic binding .
  • Substituent Position 3: Electron-withdrawing groups (e.g., phenoxymethyl in Compound 7) may reduce activity compared to electron-donating groups (e.g., dimethylamino in Compound 37) .
  • N-Alkylation : The N-butyl chain in the target compound likely improves membrane permeability compared to shorter chains (e.g., methyl in NSC-1620) .
Key Observations:
  • Hybrid Structures: Compounds like 3 achieve high yields (82%) due to stable heterocyclic frameworks (e.g., thienopyrimidine) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in NA-PP1) often necessitate harsh conditions or lower yields .

Pharmacokinetic and Selectivity Profiles

  • CNS Penetration: Compounds with polar groups (e.g., morpholinoethyl in 312749-83-0) show reduced blood-brain barrier penetration compared to lipophilic analogs like the target compound .
  • Selectivity : The 3,4-dimethylphenyl group in the target compound may reduce off-target effects compared to naphthyl-containing derivatives (e.g., NA-PP1) .

Biological Activity

N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound with a unique pyrazolo[3,4-d]pyrimidine structure. Its potential biological activities are of significant interest in medicinal chemistry, particularly for therapeutic applications in oncology and neurology. This article explores the compound's biological activity, including its mechanisms of action, target interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in critical cellular signaling pathways. Research indicates that it may exhibit enzyme inhibition or receptor modulation, influencing processes such as cell proliferation and apoptosis.

Target Interactions

Studies have shown that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds often target kinases such as PI3K and GSK-3, which are pivotal in various cellular activities including differentiation and survival . The specific interactions of this compound with these targets warrant further investigation to elucidate its full range of pharmacological effects.

Biological Activity Overview

The compound has demonstrated potential in several areas:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful. The following table summarizes key structural and activity-related data:

Compound NameMolecular FormulaMolecular WeightNotable Activities
N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineC15H20N4323.40 g/molAnticancer
N-butyl-1-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC15H20N4309.41 g/molAnticancer
N-butyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineC15H20N4309.40 g/molAnticancer

The distinct combination of substituents in this compound may confer unique pharmacological properties compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. For instance:

  • Synergistic Effects : Research has shown that combining pyrazolopyrimidinones with cold atmospheric plasma enhances their cytotoxic effects against cancer cells. This innovative approach could lead to programmable therapies for cancer treatment .
  • Inhibition Studies : In vitro studies have demonstrated that compounds similar to this compound effectively inhibit key kinases associated with cancer progression. The selectivity and potency of these inhibitors are critical for developing targeted therapies .

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its interactions with specific targets.
  • Structural Modifications : Exploring modifications to enhance efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including alkylation (e.g., using alkyl halides in dry acetonitrile), Suzuki coupling for aryl group introduction, and Mitsunobu reactions for stereochemical control. Post-reaction purification involves solvent evaporation, recrystallization (e.g., acetonitrile), and characterization via IR and ¹H NMR to confirm substituent placement .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation requires spectral analysis:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), tert-butyl groups (δ 1.3–1.5 ppm), and amine protons (broad singlet near δ 5.5 ppm).
  • IR : Stretching vibrations for C=N (~1600 cm⁻¹) and N-H (~3300 cm⁻¹).
    Cross-referencing with databases like NIST ensures accuracy .

Q. What are the primary biological targets of this pyrazolopyrimidine derivative?

  • Methodological Answer : The compound targets tyrosine kinases (e.g., RET, Src) and BTK (Bruton’s tyrosine kinase). Activity is assessed via kinase inhibition assays (IC₅₀ values) and cellular phosphorylation assays (e.g., ERK1/2 inhibition in MCF-7 cells at ~100 nM) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing hydrophobic substituents (e.g., tert-butyl, naphthyl groups)?

  • Methodological Answer :

  • Solvent Selection : Dry dichloromethane or acetonitrile minimizes side reactions.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency.
  • Monitoring : Use TLC/HPLC to track intermediates and adjust reaction time/temperature.
    Yield improvements (e.g., from 60% to >85%) are achievable via microwave-assisted synthesis .

Q. How should researchers address discrepancies in reported kinase inhibition potency across studies?

  • Methodological Answer :

  • Structural Variations : Compare core scaffolds (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine) and substituent effects on binding affinity.
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell lines (e.g., HEK293 vs. MCF-7).
    SAR studies (e.g., hydrophobic side-chain elongation) resolve potency conflicts .

Q. What strategies enhance selectivity for specific kinases (e.g., RET over Src)?

  • Methodological Answer :

  • Structure-Based Design : Docking simulations (e.g., AutoDock Vina) identify allosteric binding pockets.
  • Substituent Engineering : Bulky groups (e.g., cyclopentyl) exploit steric exclusion in non-target kinases.
    Selectivity is validated via kinase profiling panels (e.g., >50-fold selectivity for RET) .

Q. How is CNS penetration evaluated in preclinical models for neuropathic applications?

  • Methodological Answer :

  • LogP Measurement : Optimal logP ~2–3 balances blood-brain barrier (BBB) permeability.
  • PAMPA-BBB Assay : Predicts passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS penetration).
  • In Vivo PK : Brain-to-plasma ratios (>0.3) in rodent models confirm efficacy .

Q. What methodologies assess metabolic stability and metabolite identification?

  • Methodological Answer :

  • Microsomal Incubations : Liver microsomes (human/rodent) with NADPH cofactor quantify half-life (t₁/₂).
  • LC-MS/MS : Fragmentation patterns (e.g., m/z shifts) identify Phase I/II metabolites.
    CYP450 inhibition assays (IC₅₀ > 10 µM preferred) guide structural modifications to reduce clearance .

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